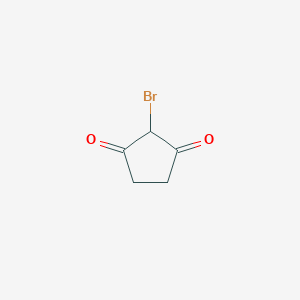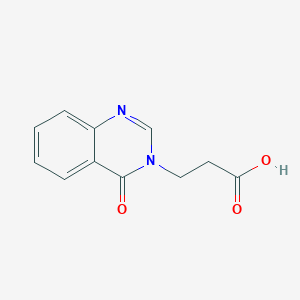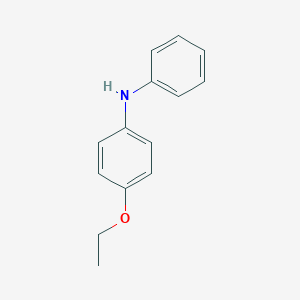
4-ethoxy-n-phenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-n-phenylaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 4-ethoxyaniline is reacted with a suitable electrophile, such as a benzyl halide, under basic conditions to form the desired product . The reaction typically requires a strong base, such as sodium hydroxide or potassium carbonate, and is carried out in an organic solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-ethoxy-n-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.
科学研究应用
4-ethoxy-n-phenylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 4-ethoxy-n-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied. For example, in drug development, the compound may target specific receptors or enzymes to modulate their activity and produce therapeutic effects .
相似化合物的比较
4-ethoxy-n-phenylaniline can be compared with other similar compounds, such as:
Benzenamine, 4-methoxy-N-phenyl-: This compound has a methoxy group instead of an ethoxy group, leading to differences in reactivity and applications.
Benzenamine, 4-ethoxy-N-methyl-: The presence of a methyl group on the nitrogen atom can alter the compound’s chemical properties and biological activity.
Benzenamine, 4-ethoxy-N-benzyl-: The benzyl group provides additional steric hindrance and electronic effects, influencing the compound’s behavior in chemical reactions
属性
CAS 编号 |
1020-54-8 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC 名称 |
4-ethoxy-N-phenylaniline |
InChI |
InChI=1S/C14H15NO/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11,15H,2H2,1H3 |
InChI 键 |
SEKMXHXGKOKENQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC=CC=C2 |
规范 SMILES |
CCOC1=CC=C(C=C1)NC2=CC=CC=C2 |
Key on ui other cas no. |
1020-54-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


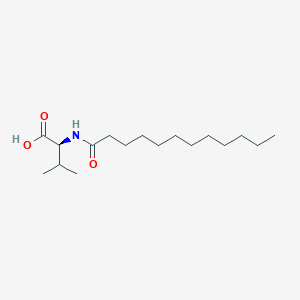
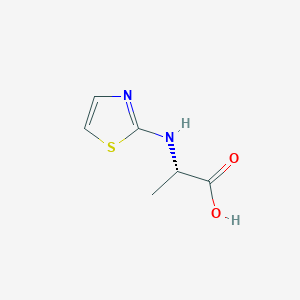
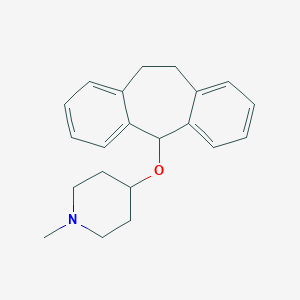

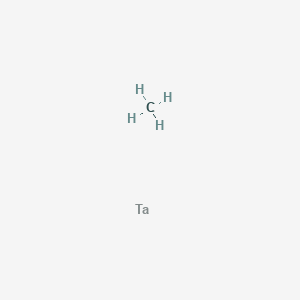
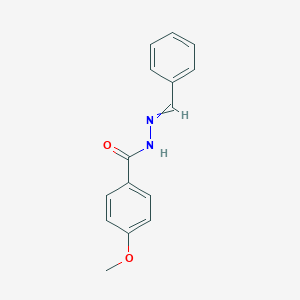
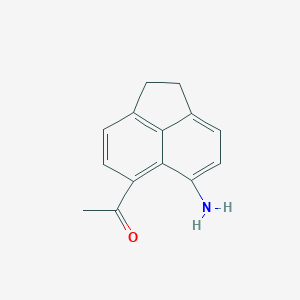
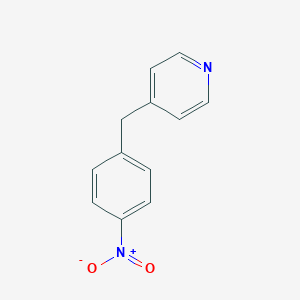
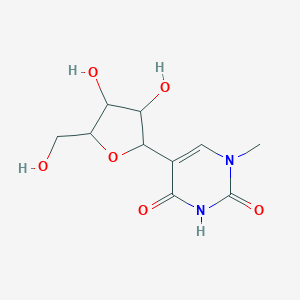
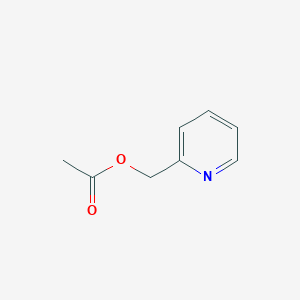
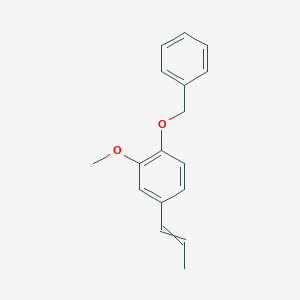
![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
